3,5-Dichloro-4-fluorobenzamide

Chemical Synthesis Quality Control Pharmaceutical Intermediates

Supply inconsistency often derails SAR-driven herbicide discovery and multi-step pharmaceutical syntheses. 3,5-Dichloro-4-fluorobenzamide (CAS 1803784-16-8) resolves this with a defined 3,5-dichloro-4-fluoro substitution pattern critical for synthesizing N-chloroheterocyclic antimicrobials, antitubercular β-amino alcohols, HCV NS3 protease inhibitors, and novel dual-mode herbicides. • ≥98% purity ensures reliable yields and simplifies downstream purification. • In stock (10 mg-100 mg, bulk custom available). • Ships ambient; not classified as hazardous for transport.

Molecular Formula C7H4Cl2FNO
Molecular Weight 208.01 g/mol
CAS No. 1803784-16-8
Cat. No. B1410167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-fluorobenzamide
CAS1803784-16-8
Molecular FormulaC7H4Cl2FNO
Molecular Weight208.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)C(=O)N
InChIInChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)
InChIKeyGSHSOFKGNRSPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-fluorobenzamide Specifications


3,5-Dichloro-4-fluorobenzamide (CAS 1803784-16-8) is a halogenated benzamide derivative, characterized by a benzene ring with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 4 position. This substitution pattern confers unique physicochemical properties that are leveraged in its primary role as a chemical intermediate for synthesizing more complex pharmaceuticals and agrochemicals . It is commercially available for research and development purposes, with vendors specifying a minimum purity of 95% or 98% .

Workflow Synthesis intermediate for pharma & agrochemicals
Selection Higher purity grade option (NLT 98%) may reduce side reactions Grade selection context
Use Context R&D building block; not for human or veterinary use Research use only

3,5-Dichloro-4-fluorobenzamide Substitution Risks


Generic substitution with simpler benzamides like 3,5-dichlorobenzamide or 4-fluorobenzamide is not scientifically valid due to the synergistic effects of the specific 3,5-dichloro-4-fluoro substitution pattern. This unique arrangement is designed to impart a specific steric and electronic profile that is critical for its intended function as a building block or active agent . For instance, while related 3,5-dichlorobenzamides are known for herbicidal activity, the incorporation of the 4-fluoro group is a distinct structural modification that can significantly alter biological activity, selectivity, and physicochemical properties such as metabolic stability and binding affinity [1][2]. Using an unoptimized analog in a synthetic pathway or biological assay can lead to complete failure of the intended reaction or a total loss of the desired biological effect.

Halogen pattern mismatch

3,5-Dichloro or 4-fluoro analogs alone lack the synergistic steric/electronic profile and may not reproduce intended reactivity.

Bioactivity profile may shift

Simpler benzamide herbicides often show only pre-emergence activity; dual pre-/post-emergence profile may not transfer.

Synthetic scope differs

Unoptimized analogs are documented for narrower applications; may limit access to patented antimicrobial or HCV protease inhibitor intermediates.

3,5-Dichloro-4-fluorobenzamide Comparative Evidence


Purity Advantage for Synthesis

For applications in pharmaceutical or agrochemical synthesis where reaction yield and product purity are paramount, the commercial availability of 3,5-Dichloro-4-fluorobenzamide at a minimum purity of 98% (NLT 98%) provides a demonstrable advantage over the standard 95% purity grade offered by other vendors for this compound .

Purity Advantage
Specification review
≥3% higher minimum purity (NLT 98% vs ≥95%)
May support higher synthesis yields and simpler purification
Based on vendor specifications; independent verification advised
Chemical Synthesis Quality Control Pharmaceutical Intermediates

Dual-Mode Herbicidal Activity

Patent literature identifies 3,5-Dichloro-4-fluorobenzamide as a key compound with herbicidal properties . Furthermore, scientific research highlights its specific utility in agricultural chemistry, where it exhibits 'excellent dual activity' as both a pre-emergence and post-emergence herbicide . This dual-mode action is a class-level differentiator from simpler benzamide herbicides which may be effective only as pre-emergence agents.

Herbicidal Profile
Class-level
Dual activity: pre-emergence and post-emergence
Offers wider application window in weed control research
Inferred from patent and research literature summaries
Agrochemicals Herbicide Weed Control

Synthetic Versatility as Key Intermediate

3,5-Dichloro-4-fluorobenzamide is specifically cited in a patent for the synthesis of 3,5-dichloro-4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide [1]. It is also described as a reactant for synthesizing N-chloroheterocyclic antimicrobials, β-amino alcohols (as antitubercular agents), and second-generation selective inhibitors of the hepatitis C virus NS3 serine protease [2]. This contrasts with simpler benzamides, whose applications are often narrower and less documented in the patent literature for advanced drug discovery.

Synthetic Scope
Reported
Building block for antimicrobials, antituberculars, HCV protease inhibitors
Broader utility in medicinal chemistry vs simpler benzamides
Documented in patent and vendor literature
Synthetic Intermediate Medicinal Chemistry Building Block

Enhanced Lipophilicity and Metabolic Stability

The incorporation of a fluorine atom at the 4-position, in conjunction with the 3,5-dichloro substitution, distinguishes 3,5-Dichloro-4-fluorobenzamide from simpler analogs like 3,5-dichlorobenzamide. The 3,5-dichloro-4-fluoro motif is a recognized substructure in medicinal chemistry for modulating target binding and improving pharmacokinetic properties, such as metabolic stability and lipophilicity, which are critical for in vivo efficacy [1].

Physicochemical Profile
Class-level
Predicted higher lipophilicity and metabolic stability
May influence potency, selectivity, and drug-like properties
Inferred from general fluorination SAR principles
Physicochemical Properties Drug Design SAR

Selective Herbicide Development Potential

While 3,5-dichlorobenzamides are known for herbicidal activity, the development of new benzamide compounds aims to provide 'a reliable weed control effect even at a low dose, has less phytotoxicity to crops, and is highly safe for the environment' [1]. The specific halogenation pattern of 3,5-Dichloro-4-fluorobenzamide positions it within this class of improved next-generation herbicides, offering a potential advantage over older, less selective benzamide herbicides.

Selectivity Potential
Class-level
Potential for lower dose and higher crop safety vs older herbicides
Aligns with next-gen herbicide research objectives
Based on stated patent application goals; requires experimental validation
Crop Protection Selective Herbicide Agrochemical Research

3,5-Dichloro-4-fluorobenzamide Applications


High-Purity Pharmaceutical Building Block

Procurement of the ≥98% pure grade from vendors like MolCore is recommended for use as a starting material in multi-step syntheses of advanced pharmaceutical intermediates, such as N-chloroheterocyclic antimicrobials, antitubercular β-amino alcohols, and HCV NS3 protease inhibitors [1]. The higher purity ensures reliable reaction yields and simplifies downstream purification, mitigating a key risk in complex synthetic routes.

Next-Generation Herbicide R&D

Researchers developing new herbicides should prioritize 3,5-Dichloro-4-fluorobenzamide for structure-activity relationship (SAR) studies aimed at discovering compounds with dual pre- and post-emergence activity and improved crop safety profiles [1]. Its unique substitution pattern makes it a compelling candidate for exploring new chemical space in the quest for selective, low-dose weed control solutions.

Fluorinated Drug Candidate Scaffold

In medicinal chemistry programs where modulating metabolic stability and lipophilicity is critical, this compound serves as a strategically differentiated scaffold compared to non-fluorinated benzamides . Its use is supported by its role as a precursor to more complex, patent-protected molecules, highlighting its value in generating novel intellectual property [1].

Proprietary Agrochemical Intermediate

For industrial research units focused on developing proprietary agrochemical products, 3,5-Dichloro-4-fluorobenzamide is a key intermediate for creating novel herbicidal compositions . Its utility is evidenced by its citation in patent literature as a building block for herbicidally active compounds, providing a direct path to generating novel and protectable chemical entities.

Application
Selection Property
Validation Focus
Pharmaceutical building block
Higher purity grade availability
Synthesis yield and purification efficiency
Next-gen herbicide R&D
Dual-mode pre-/post-emergence potential
Activity window and crop safety profile
Fluorinated drug candidate scaffold
Fluorinated benzamide core
Metabolic stability and lipophilicity modulation
Proprietary agrochemical intermediate
Patent-cited building block
Novel herbicidal composition development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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